
Natrium-Barbital
Übersicht
Beschreibung
- 4-Pyridincarbonsäure (Natriumsalz) ist ein synthetisches Zwischenprodukt, das in der pharmazeutischen Synthese verwendet wird. Seine chemische Formel lautet C5H3N2O2•Na, mit einem Molekulargewicht von 146.1 .
- Wie der Name schon sagt, enthält es einen Pyrimidinring mit einer Carboxylgruppe, die an der 4-Position gebunden ist.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Central Nervous System Depressant:
Barbital sodium is primarily known for its role as a central nervous system depressant. It was widely used as a hypnotic agent to treat insomnia and anxiety disorders. The compound acts on the GABA receptor, enhancing the inhibitory neurotransmitter's effects, which leads to sedation and sleep induction .
2. Tumor Promotion Studies:
Research has indicated that barbital sodium can act as a non-genotoxic renal carcinogen in animal models. In studies involving Eker rats, it was found to promote renal cell proliferation without significant nephrotoxicity, suggesting its role in tumor promotion rather than direct carcinogenicity .
3. Biochemical Research:
Barbital sodium solutions have been employed as pH buffers in biological research settings, particularly in immunoelectrophoresis and fixative solutions. Its buffering capacity is crucial for maintaining stable pH conditions during various biochemical assays .
Toxicological Studies
1. Nephrotoxicity Assessment:
Toxicological studies have demonstrated that barbital sodium can induce nephrotoxic effects at higher concentrations. For instance, male F344/NCr rats exposed to high levels of barbital sodium exhibited elevated DNA synthesis in renal tubular cells, indicating potential for renal damage .
2. Creatine Kinase Inhibition:
Barbital sodium has been studied for its inhibitory effects on rabbit muscle creatine kinase, an enzyme vital for energy homeostasis in muscle tissues. The compound acts as a slow reversible inhibitor, impacting muscle metabolism and energy production .
Table 1: Pharmacological Effects of Barbital Sodium
Application | Effect | Target | Notes |
---|---|---|---|
Sleep Induction | Sedation | GABA Receptor | Used historically for treating insomnia |
Tumor Promotion | Increased cell proliferation | Renal Tubules | Non-genotoxic; promotes tumor progression |
Biochemical Buffer | pH Stabilization | Various assays | Used in immunoelectrophoresis |
Table 2: Toxicological Effects of Barbital Sodium
Study Subject | Concentration (ppm) | Observed Effect | Duration |
---|---|---|---|
F344/NCr Rats | 1000 - 4000 | Nephrotoxicity observed | 8 weeks |
Eker Rats | 500 | Increased preneoplastic lesions | 6 months |
Case Studies
Case Study 1: Tumor Promotion in Eker Rats
A study conducted on Eker rats revealed that administration of barbital sodium at specific concentrations led to an increase in renal tubular proliferation without severe nephrotoxic effects. The results indicated that while barbital sodium did not increase the overall number of tumors, it did influence the progression of existing lesions .
Case Study 2: Nephrotoxicity in F344/NCr Rats
In another investigation, male F344/NCr rats were subjected to varying doses of barbital sodium over eight weeks. The study found that doses above 4000 ppm resulted in significant renal lesions and increased liver-to-body weight ratios, highlighting the compound's nephrotoxic potential at elevated levels .
Wirkmechanismus
Target of Action
Barbital sodium, also known as Sodium barbital, primarily targets the Gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. The specific subunits targeted by Barbital sodium include alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . Additionally, it also interacts with neuronal acetylcholine receptor subunits alpha-4 and alpha-7, and glutamate receptors 2 and ionotropic, kainate 2 .
Mode of Action
Barbital sodium potentiates the effect of GABA at the GABA receptors . This potentiating effect increases the duration of time for which the chloride ionopore is open, leading to an increase in the amplitude and decay time of inhibitory postsynaptic currents . This results in a decrease in neuronal excitability, contributing to its sedative and hypnotic effects .
Biochemical Pathways
The primary biochemical pathway affected by Barbital sodium is the GABAergic pathway . By potentiating the effect of GABA, Barbital sodium
Biochemische Analyse
Biochemical Properties
Barbital sodium is known for its ability to depress metabolic processes at high doses. It interacts with several biomolecules, including gamma-aminobutyric acid (GABA) receptors. Barbital sodium acts as a potentiator for various GABA receptor subunits, such as alpha-1, alpha-2, alpha-3, alpha-4, alpha-5, and alpha-6 . These interactions enhance the inhibitory effects of GABA, leading to a sedative effect. Additionally, barbital sodium can antagonize neuronal acetylcholine receptors and glutamate receptors, further contributing to its depressant properties .
Cellular Effects
Barbital sodium exerts significant effects on cellular processes. It influences cell signaling pathways by enhancing GABAergic transmission and inhibiting excitatory neurotransmission. This compound can alter gene expression and cellular metabolism by modulating the activity of various enzymes and receptors. For instance, barbital sodium’s interaction with GABA receptors can lead to changes in the expression of genes involved in neurotransmission and metabolic pathways . These effects can result in altered cellular functions, such as reduced neuronal excitability and decreased metabolic rates.
Molecular Mechanism
The molecular mechanism of barbital sodium involves its binding to GABA receptors, where it acts as a positive allosteric modulator. By binding to these receptors, barbital sodium enhances the inhibitory effects of GABA, leading to increased chloride ion influx and hyperpolarization of neurons . This results in a sedative effect and reduced neuronal activity. Additionally, barbital sodium can inhibit the activity of excitatory neurotransmitters by antagonizing glutamate receptors and neuronal acetylcholine receptors . These combined actions contribute to its overall depressant effect on the central nervous system.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of barbital sodium can change over time. The compound is relatively stable, but its efficacy can diminish with prolonged exposure due to metabolic degradation. Long-term studies have shown that barbital sodium can lead to sustained changes in cellular function, including altered gene expression and enzyme activity . These changes can persist even after the compound is no longer present, indicating potential long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of barbital sodium vary with different dosages in animal models. At low doses, it acts as a sedative and can induce sleep. At higher doses, it can cause significant central nervous system depression, leading to symptoms such as ataxia, lethargy, and even coma . Toxic effects, including respiratory depression and hypotension, have been observed at very high doses. These dose-dependent effects highlight the importance of careful dosage control in both clinical and research settings.
Metabolic Pathways
Barbital sodium is metabolized primarily in the liver through hepatic microsomal enzymes. It undergoes oxidation and conjugation reactions, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and duration of action. Additionally, barbital sodium can induce the activity of certain liver enzymes, which can affect the metabolism of other drugs and compounds .
Transport and Distribution
Within cells and tissues, barbital sodium is transported and distributed through various mechanisms. It can cross the blood-brain barrier due to its lipophilic nature, allowing it to exert its effects on the central nervous system . The compound can also interact with transport proteins and binding proteins, influencing its localization and accumulation in different tissues . These interactions play a crucial role in determining the compound’s pharmacokinetics and overall effects.
Subcellular Localization
Barbital sodium’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be found in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and mitochondria . The compound’s localization can affect its activity and function, as it may interact with specific enzymes and receptors within these compartments. Post-translational modifications and targeting signals can also direct barbital sodium to specific cellular locations, further influencing its effects .
Vorbereitungsmethoden
Synthesewege: Die Synthese von 4-Pyridincarbonsäure (Natriumsalz) erfolgt durch verschiedene Methoden. Ein gängiger Ansatz ist die Reaktion von Pyrimidinderivaten mit geeigneten Carbonsäure-Reagenzien.
Reaktionsbedingungen: Spezifische Reaktionsbedingungen können variieren, beinhalten aber typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel unter kontrollierter Temperatur und Druck.
Industrielle Produktion: Informationen über großtechnische Produktionsverfahren sind begrenzt, es ist aber wahrscheinlich, dass es durch optimierte Synthesewege hergestellt wird.
Analyse Chemischer Reaktionen
Reaktivität: 4-Pyridincarbonsäure (Natriumsalz) kann verschiedene Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.
Häufige Reagenzien und Bedingungen:
Hauptprodukte: Die Hauptprodukte hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
- Leider konnte ich keine direkten Vergleiche mit ähnlichen Verbindungen finden. Seine einzigartige Struktur und seine potenziellen Anwendungen machen es zu einem interessanten Bereich für weitere Untersuchungen.
Biologische Aktivität
Sodium barbital, a barbiturate derivative, has been the subject of various studies focusing on its biological activity, including its effects on biochemical parameters, histological changes, and antimicrobial properties. This article synthesizes findings from multiple sources to provide a comprehensive overview of sodium barbital's biological activity.
1. Biochemical Effects
Sodium barbital has been shown to induce significant biochemical changes in experimental models. A study conducted on mice treated with sodium barbital at a dose of 60 mg/kg revealed several noteworthy findings:
- Lipid Metabolism: There was a significant increase in serum total lipids and triglycerides. After 21 days of treatment, serum glucose levels increased by approximately 160.94% .
- Liver Enzymes: The activity of aspartate aminotransferase (AST) and alanine aminotransferase (ALT) showed a marked increase in treated groups, indicating potential liver damage. Conversely, alkaline phosphatase activity decreased significantly .
Table 1: Biochemical Parameters Post Sodium Barbital Treatment
Parameter | Control Group | 7 Days Treatment | 21 Days Treatment |
---|---|---|---|
Serum Total Lipids | Baseline | ↑ Significant | ↑ Very Significant |
Serum Triglycerides | Baseline | ↑ Significant | ↑ Very Significant |
Serum Glucose | Baseline | ↑ Moderate | ↑ Very Significant |
AST (U/L) | Baseline | ↑ Significant | ↑ Very Significant |
ALT (U/L) | Baseline | ↑ Significant | ↑ Very Significant |
Alkaline Phosphatase (U/L) | Baseline | ↓ Significant | ↓ Significant |
2. Histological Changes
Histopathological examinations indicated severe liver damage due to sodium barbital treatment. Microscopic analysis revealed:
- Cellular Degeneration: Hepatocytes exhibited signs of degeneration, including pyknotic nuclei and vacuolated cytoplasm.
- Protein Staining: A notable decrease in protein reactivity was observed in liver sections from treated mice compared to controls, suggesting a loss of protein content .
Table 2: Histological Findings in Liver Sections
Observation | Control Group | 7 Days Treatment | 21 Days Treatment |
---|---|---|---|
Hepatocyte Integrity | Normal | Degeneration Present | Severe Degeneration |
Nucleus Appearance | Normal | Pyknotic Changes | Clumping and Damage |
Cytoplasmic Vacuolation | Absent | Present | Prominent |
3. Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of sodium barbital and its metal complexes. The biological activity was assessed against various bacterial and fungal strains:
- Bacterial Activity: Sodium barbital showed varying degrees of effectiveness against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The metal complexes derived from sodium barbital demonstrated enhanced antibacterial properties compared to the free ligand.
- Fungal Activity: The antifungal activity was evaluated against Aspergillus flavus and Candida albicans. Among the metal chelates, those with nickel (Ni(II)) exhibited the highest activity against these fungi .
Table 3: Antimicrobial Activity of Sodium Barbital and Metal Complexes
Compound | Activity Against S. aureus (Zone of Inhibition) | Activity Against E. coli (Zone of Inhibition) | Activity Against C. albicans (Zone of Inhibition) |
---|---|---|---|
Sodium Barbital | Moderate | Low | Low |
Ni(II) Complex | High | Moderate | High |
Pd(II) Complex | Moderate | Low | Moderate |
Pt(II) Complex | Low | Low | None |
4. Case Studies
A case study assessed the long-term effects of sodium barbital on liver function in laboratory animals. The findings highlighted:
- Chronic Exposure: Animals exposed to sodium barbital over extended periods exhibited progressive liver damage characterized by fibrosis and necrosis.
- Reversibility: Upon cessation of treatment, some biochemical parameters returned to baseline levels, indicating partial reversibility of liver damage .
Eigenschaften
IUPAC Name |
sodium;5,5-diethyl-4,6-dioxo-1H-pyrimidin-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O3.Na/c1-3-8(4-2)5(11)9-7(13)10-6(8)12;/h3-4H2,1-2H3,(H2,9,10,11,12,13);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHFKWPGWBFQLN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NC1=O)[O-])CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N2NaO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3020128 | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White fine crystals and fragments; [Sigma-Aldrich MSDS] | |
Record name | Barbital sodium | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/12025 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
144-02-5 | |
Record name | Barbital sodium [INN:NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000144025 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium barbital | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3020128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Barbital sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does barbital sodium exert its sedative and hypnotic effects?
A: Barbital sodium, like other barbiturates, acts as a central nervous system (CNS) depressant. It binds to the GABAA receptor, a ligand-gated ion channel, at distinct sites from GABA itself. [] This binding enhances the effects of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx into neurons. This hyperpolarizes the neurons, making them less likely to fire, resulting in widespread CNS depression. []
Q2: What are the downstream effects of barbital sodium's action on the CNS?
A2: The CNS depression induced by barbital sodium manifests as various effects depending on the dose administered. These include:
- Sedation: Lower doses of barbital sodium primarily induce a state of calmness and drowsiness. []
- Hypnosis: Higher doses can induce sleep, hence its historical use as a hypnotic agent. [, , ]
- Anesthesia: At even higher doses, barbital sodium can induce surgical levels of anesthesia. []
Q3: What is the molecular formula and weight of barbital sodium?
A: The molecular formula of barbital sodium is C8H11N2NaO3, and its molecular weight is 206.17 g/mol. []
Q4: Is there any spectroscopic data available for barbital sodium?
A: While the provided research papers do not delve into detailed spectroscopic analyses, researchers have used various techniques like fluorescence and UV-Vis absorption spectroscopy to study the interaction of barbital sodium with bovine serum albumin (BSA). [] These studies provide insights into the binding mechanisms and thermodynamic parameters of such interactions.
Q5: How is barbital sodium metabolized and excreted from the body?
A: While the provided research papers don't offer detailed metabolic pathways, they indicate that barbital sodium is likely metabolized in the liver and excreted in the urine. [] A study in dogs found no significant difference in the duration of action of barbital sodium in normal and nephrectomized dogs, suggesting its destruction within the body. []
Q6: Are there any known drug interactions with barbital sodium?
A: The research papers mainly focus on the interaction of barbital sodium with other CNS depressants, particularly other barbiturates. They demonstrate that the duration of hypnosis induced by pentobarbital sodium is prolonged by various agents, including barbital sodium. [, , , , , , , , , ] This highlights the potential for additive CNS depressant effects when barbital sodium is co-administered with these agents.
Q7: What are the potential toxic effects of barbital sodium?
A: As a potent CNS depressant, barbital sodium carries a risk of respiratory depression, especially at higher doses. [] Prolonged and excessive use can lead to tolerance and dependence, with withdrawal symptoms such as convulsions upon abrupt discontinuation. [] It is crucial to use barbital sodium cautiously and under strict medical supervision.
Q8: What were the primary research applications of barbital sodium in these studies?
A8: The research papers primarily utilize barbital sodium as a pharmacological tool to:
- Study sleep and hypnosis: Researchers used barbital sodium to induce and evaluate sleep in animal models. [, , , , , , , ]
- Investigate the effects of other substances: Barbital sodium served as a reference compound to compare the sedative or hypnotic effects of other drugs or extracts. [, , , , , , , , , , , ]
- Explore drug metabolism and interactions: Studies investigated the impact of various agents on the duration of action of barbital sodium, providing insights into drug metabolism and potential interactions. [, , , , , , , , , , ]
Q9: Are there any current clinical applications of barbital sodium?
A: While barbital sodium was historically used as a sedative and hypnotic, its use has significantly declined due to safety concerns and the availability of safer alternatives. [] It is not commonly prescribed in modern clinical practice.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.